8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
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Overview
Description
The compound “8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione” is a chemical compound with the molecular formula C18H19ClN6O4 . It has an average mass of 418.834 Da and a monoisotopic mass of 418.115631 Da . It is also known as “{8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid” in IUPAC nomenclature .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used methods . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Scientific Research Applications
Antifungal Applications
A novel potential antifungal compound of the 1,2,4-triazole class, with structural similarities to the queried compound, demonstrates poor solubility in buffer solutions and hexane but better solubility in alcohols. Its solubility and partitioning behavior in biologically relevant solvents were thoroughly investigated, indicating a preference for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds, including structures similar to the compound , were synthesized to study their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds have shown potential as pH probes due to their fluorescence response to pH changes, indicating their utility in biological and chemical sensing applications (Gan et al., 2003).
Anticonvulsant and Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of compounds with the piperazine moiety for anticonvulsant and antimicrobial activities. For instance, derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been synthesized and screened for their vasodilator activity, showcasing significant activity compared to standard treatments (Bhatia et al., 2016). Moreover, benzyl and sulfonyl derivatives of related compounds have been studied for antibacterial, antifungal, and anthelmintic activities, revealing significant biological activities and potential as fingerprint agents (Khan et al., 2019).
Synthesis and Biological Activity Evaluation
The synthesis and biological activity of xanthene derivatives as antiasthmatic agents have been explored, focusing on the development of Phosphodiesterase 3 inhibitors. These studies have led to the identification of compounds with significant vasodilator activity, pointing towards potential anti-asthmatic applications (Bhatia et al., 2016).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its impact on GPX4 and cancer cell viability . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could provide valuable insights.
properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-14(2)28-17(23-19-18(28)20(29)25(4)21(30)24(19)3)13-26-8-10-27(11-9-26)16-7-5-6-15(22)12-16/h5-7,12,14H,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTHBXRSRLXOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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